(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-11-6-7-15-12(10-11)16-17(21(15)9-8-18)20-14-5-3-2-4-13(14)19-16/h2-7,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUSIUOCMWAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile typically involves a multi-step process starting from isatin or its derivatives. One common method includes the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid under microwave irradiation . This reaction yields the indoloquinoxaline core, which can then be further functionalized to introduce the acetonitrile group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The primary mechanism of action of (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile involves DNA intercalation. This means the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant for its anticancer and antiviral activities . The compound’s interaction with proteins also plays a role in its biological effects.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 9-Chloro-2,3-dimethyl-6H-indolo[2,3-b]quinoxaline-6-acetonitrile (CAS 111756-87-7): This derivative replaces the methyl group at position 9 with chlorine and introduces methyl groups at positions 2 and 3.
- 9-Bromo-6H-indolo[2,3-b]quinoxaline-6-acetic acid derivatives: Bromine substitution at position 9 increases molecular weight and polarizability compared to the methyl analog. Derivatives such as 9-bromo-2-[(phenylamino)thioxomethyl]hydrazide (CAS 109322-16-9) incorporate thiourea linkages, which may enhance hydrogen-bonding capacity (Molecular Formula: C₂₃H₁₇BrN₆OS) .
Functional Group Modifications
- Nitro and Amino Derivatives: Nitro-substituted indoloquinoxalines (e.g., 9-nitro-6-(2-dimethylaminoethyl)-2,3-dimethyl derivatives) exhibit strong electron-withdrawing effects, whereas reduction to amino groups (e.g., 9-amino analogs) increases electron density and basicity, impacting solubility and reactivity .
- Acetic Acid Hydrazides: Compounds like 9-chloro-6H-indolo[2,3-b]quinoxaline-6-acetic acid hydrazide (CID 3088125) replace the acetonitrile group with a thiocarbonyl hydrazide chain, altering solubility and biological targeting (Molecular Formula: C₂₃H₁₇ClN₆OS) .
Physicochemical Properties
- Spectroscopic Comparisons: The nitrile (CN) stretch in IR spectra appears near 2,206 cm⁻¹ for acetonitrile-containing analogs, as seen in compound 10 (2-amino-4,6-bis(ethoxycoumarinyl)benzonitrile) . Methyl groups in the 9-position show characteristic aliphatic C-H stretches at ~2,980 cm⁻¹ .
Biological Activity
(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile is a synthetic compound belonging to the indoloquinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile
- CAS Number : 613660-09-6
- Molecular Formula : CHN
Anticancer Properties
Research indicates that derivatives of indoloquinoxaline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in human cancer cells by stabilizing DNA duplexes and intercalating into DNA structures, leading to disruptions in replication and transcription processes .
Antiviral Activity
Similar indoloquinoxaline derivatives have demonstrated antiviral properties by inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes. The compound's acetonitrile moiety may enhance its solubility and bioavailability, making it a candidate for antiviral drug development .
Antimicrobial Effects
Indoloquinoxaline compounds have also been investigated for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Interaction with DNA
The primary mode of action for this compound is its ability to intercalate into DNA strands. This interaction stabilizes the DNA structure and prevents the normal function of topoisomerases, enzymes crucial for DNA replication and repair. Consequently, this leads to increased cytotoxicity in cancer cells .
Biochemical Pathways
The compound's activity is linked to several biochemical pathways:
- Apoptotic Pathways : Induction of programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cell damage.
Case Studies
-
Cytotoxicity Against Chemotherapeutics
A study evaluated the protective effects of this compound against chemotherapeutic agents like doxorubicin. Results showed that the compound could mitigate cytotoxic effects on HEK293 renal and SHSY5Y neuronal cell lines, suggesting a potential role as a protective agent in chemotherapy . -
Antiviral Efficacy
Another investigation focused on the antiviral potential of related compounds against viral infections. The results indicated significant inhibition of viral replication, supporting further exploration into its therapeutic applications in infectious diseases .
Q & A
(Basic) What synthetic methodologies are reported for the preparation of (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile?
Answer:
The compound is synthesized via multi-step routes involving:
- Catalytic hydrogenation : Reduction of nitro intermediates using Pd/C under hydrogen pressure (2.7 atm) in solvents like N,N-dimethylacetamide, followed by acidification to isolate the amine derivative .
- Alkylation reactions : Refluxing intermediates with methyl iodide in acetonitrile to introduce the methyl group .
- Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the indoloquinoxaline core with triazole moieties, though this method is more commonly used for derivatives .
(Advanced) How can researchers optimize the catalytic hydrogenation step in synthesizing 9-methyl-substituted indoloquinoxaline derivatives?
Answer:
Key optimization parameters include:
- Catalyst loading : Pd/C (5-10% w/w) ensures efficient nitro group reduction.
- Pressure and temperature : Hydrogen pressure of 2.7 atm at 50-70°C balances reaction speed and safety .
- Solvent selection : Polar aprotic solvents (e.g., dimethylacetamide) enhance substrate solubility and prevent side reactions. Post-reaction acidification (HCl) to pH 5 ensures product precipitation .
- Reaction monitoring : Use TLC or HPLC to track nitro group conversion and minimize over-reduction .
(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and methyl group integration .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks) .
- Infrared Spectroscopy (IR) : Identifies functional groups like nitrile (C≡N stretch at ~2250 cm) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 60-70% acetonitrile) .
(Advanced) How to resolve contradictions in reported cytotoxic activities of indoloquinoxaline derivatives?
Answer:
Discrepancies arise from:
- Substituent effects : Bromo or chloro substituents (e.g., 9-bromo derivatives) may alter bioactivity vs. methyl groups .
- Assay conditions : Standardize cell lines (e.g., HeLa, MCF-7) and incubation times to ensure reproducibility .
- Molecular docking : Compare binding affinities to targets like JAK kinases or DNA topoisomerases to rationalize activity differences .
- Solubility factors : Use DMSO for in vitro assays but confirm lack of solvent interference at working concentrations .
(Advanced) How to design a structure-activity relationship (SAR) study for the 9-methyl group’s role in bioactivity?
Answer:
- Analog synthesis : Replace the 9-methyl group with halogens (Br, Cl) or bulkier substituents via alkylation or Suzuki coupling .
- In vitro testing : Evaluate cytotoxicity (IC), anti-inflammatory activity (e.g., TNF-α inhibition), and selectivity indices across cell lines .
- Computational modeling : Perform docking studies to assess steric/electronic effects of substituents on target binding pockets .
- Data normalization : Use positive controls (e.g., doxorubicin) and statistical analysis (ANOVA) to validate trends .
(Basic) What are the recommended protocols for purifying this compound?
Answer:
- Column chromatography : Use silica gel with eluents like chloroform/methanol (9:1) or ethyl acetate/hexane gradients .
- Crystallization : Isolate pure product by cooling hot ethanol or DMSO solutions, optimizing solvent polarity for crystal formation .
- Recrystallization : For stubborn impurities, dissolve in minimal acetonitrile and slowly add water to induce precipitation .
(Advanced) How does solvent choice impact yield and purity during synthesis?
Answer:
- Acetonitrile : Enhances nitrile group stability and reaction homogeneity in alkylation steps but may require higher temperatures (reflux at 82°C) .
- DMSO : Improves solubility for polar intermediates but risks oxidation; use under inert atmospheres .
- Ethanol : Ideal for crystallization but may reduce yields due to moderate solubility of indoloquinoxaline cores .
(Advanced) What strategies mitigate solubility challenges in biological assays?
Answer:
- Co-solvents : Use 0.1-1% DMSO in cell culture media, ensuring cytotoxicity controls for solvent effects .
- Prodrug design : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
